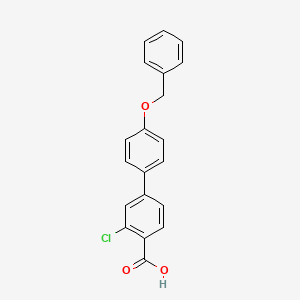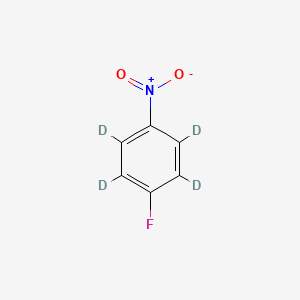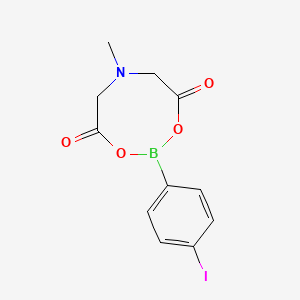
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as IDO, is a boron-containing compound that has been widely studied for its potential applications in various scientific fields. This compound has unique properties that make it suitable for use in different research areas, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the inhibition of various enzymes and proteins that are involved in different cellular processes. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione), which is an enzyme that plays a key role in the metabolism of tryptophan. This inhibition leads to the accumulation of tryptophan in cells, which can have various effects on cellular processes, including the regulation of immune responses and the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. Furthermore, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to regulate immune responses by modulating the activity of immune cells, including T cells and dendritic cells. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages and limitations for use in lab experiments. One of the main advantages is its unique boron-containing structure, which makes it suitable for use in various applications, including biochemistry, pharmacology, and materials science. However, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is also relatively expensive and difficult to synthesize, which can limit its use in some experiments. Additionally, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a relatively short half-life, which can make it difficult to study its long-term effects in cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. One potential area of research is the development of new drugs that target 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a building block. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its potential applications in different scientific fields.
Synthesemethoden
The synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the reaction of 4-iodoaniline with boric acid, followed by the addition of methylamine and 1,2-ethanedione. This reaction leads to the formation of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a white solid, which can be purified using various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been extensively studied for its potential applications in different scientific fields. In biochemistry, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been used as a tool for studying protein-ligand interactions and for designing new drugs. In pharmacology, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the synthesis of new materials, including polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNJEGAWBNFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BINO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746271 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257649-56-1 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257649-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





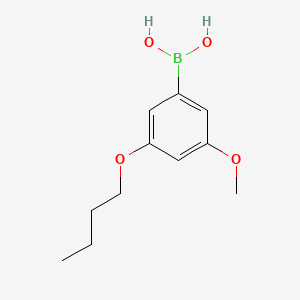
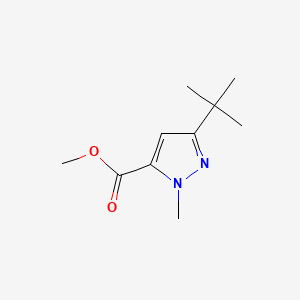
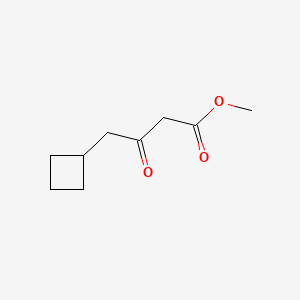



![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
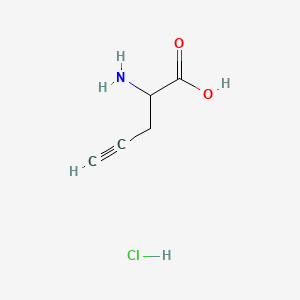
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
